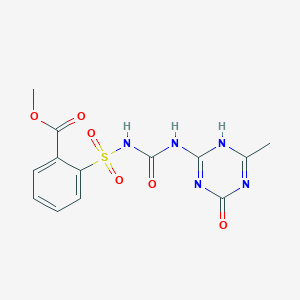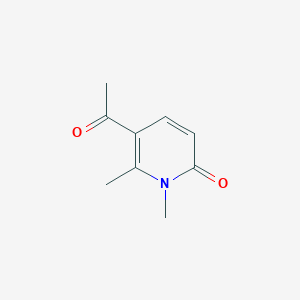
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is a chemical compound that belongs to the family of pyridones. It is a white to pale yellow powder that is soluble in organic solvents like ethanol and methanol. This compound has attracted the attention of researchers due to its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
Studies have shown that 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has no significant toxic effects on mammalian cells. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) in lab experiments include its low toxicity, good bioavailability, and potential as an antibacterial, antifungal, and antiviral agent. However, its limitations include its relatively low solubility in water and its potential to interact with other compounds in biological systems.
将来の方向性
There are several future directions for research on 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI). One potential direction is to explore its potential as an anti-inflammatory and antitumor agent. Another direction is to investigate its potential as an agrochemical for use in crop protection. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a therapeutic agent.
合成法
The synthesis of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) can be achieved by various methods. One of the most common methods involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with acetic anhydride in the presence of a base like sodium acetate.
科学的研究の応用
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and antitumor agent.
特性
CAS番号 |
129689-55-0 |
|---|---|
製品名 |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
5-acetyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(12)10(6)3/h4-5H,1-3H3 |
InChIキー |
XIMVYCPEBCAJQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
正規SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
同義語 |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



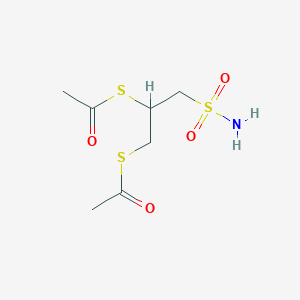
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

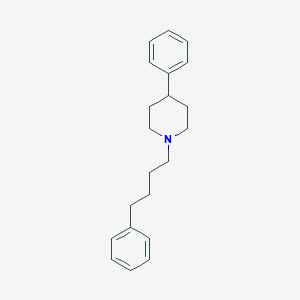

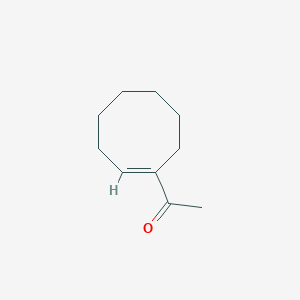





![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
